molecular formula C18H23N3O5 B4437762 Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4437762
M. Wt: 361.4 g/mol
InChI Key: BPYFEKKVNLPAGF-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the methoxyphenyl and morpholinyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing flow microreactor systems for efficiency and sustainability .

Chemical Reactions Analysis

Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological effect. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-3-26-17(23)14-15(12-6-4-5-7-13(12)24-2)19-18(20-16(14)22)21-8-10-25-11-9-21/h4-7,14-15H,3,8-11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYFEKKVNLPAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(2-methoxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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